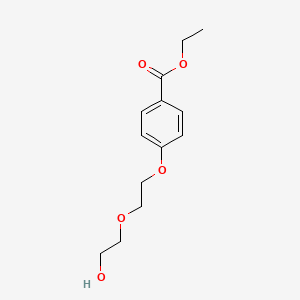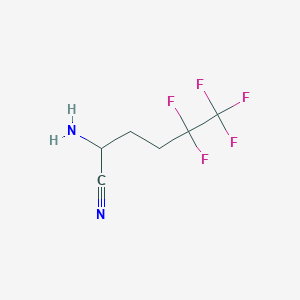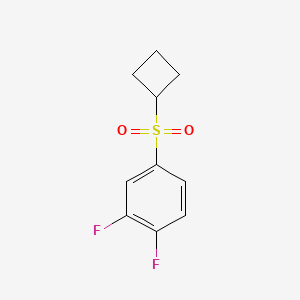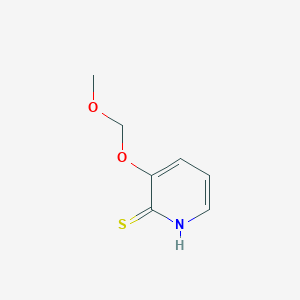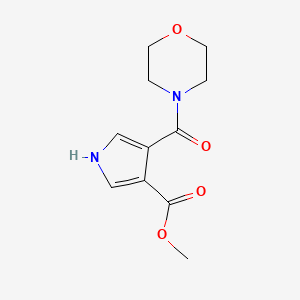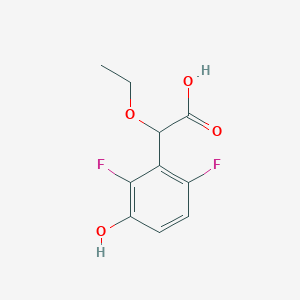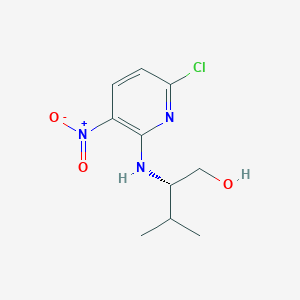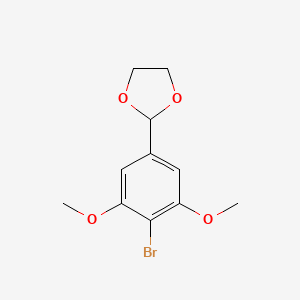
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is a chemical compound with the molecular formula C11H13BrO4. It is a derivative of 4-Bromo-3,5-dimethoxybenzaldehyde, where the aldehyde group is protected by an ethylene acetal group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane typically involves the protection of the aldehyde group in 4-Bromo-3,5-dimethoxybenzaldehyde. One common method is to react 4-Bromo-3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 4-Bromo-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The ethylene acetal group protects the aldehyde functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective reactivity is required. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: The parent compound without the ethylene acetal protection.
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity.
4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and methoxy groups, along with the protected aldehyde functionality. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
IFHSHLZKBBYEOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C2OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

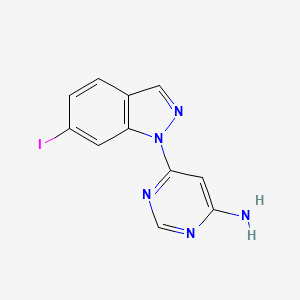
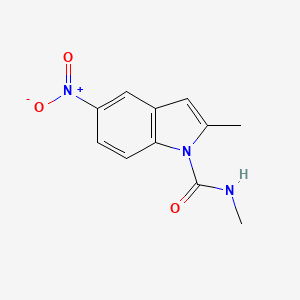
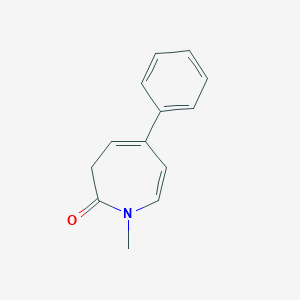
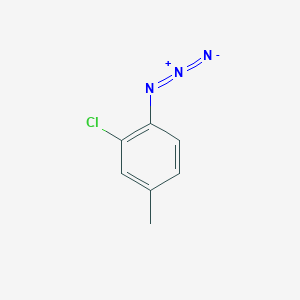

![2-[1-(Dimethylamino)ethyl]-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B8329147.png)
